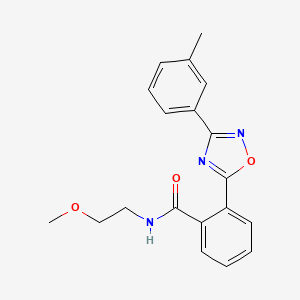
N-(2-methoxyethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MOB, and it has been synthesized using various methods.
Wirkmechanismus
MOB exerts its biological effects by selectively binding to specific proteins and enzymes. The unique structure of MOB allows it to interact with these biomolecules in a specific manner, leading to changes in their activity and function. MOB has been shown to interact with various proteins and enzymes, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects:
MOB has been shown to have various biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. In cancer cells, MOB has been shown to inhibit cell growth and induce apoptosis. In neurons, MOB has been shown to protect against oxidative stress and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MOB has several advantages for use in lab experiments, including its high selectivity and specificity for certain proteins and enzymes. However, MOB also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on MOB, including the development of new synthesis methods, the identification of new biological targets, and the optimization of MOB for use in various applications. Additionally, further studies are needed to determine the potential toxicity and safety of MOB in vivo.
Synthesemethoden
MOB can be synthesized using different methods, including the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with 2-bromo-N-(2-methoxyethyl)benzamide in the presence of a base. The reaction is carried out in an organic solvent, and the product is purified using column chromatography. Other methods include the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with 2-chloro-N-(2-methoxyethyl)benzamide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
MOB has been extensively studied for its potential applications in various fields, including biology, chemistry, and medicine. In biology, MOB has been used as a fluorescent probe for imaging cells and tissues. Studies have shown that MOB can selectively bind to proteins and enzymes, making it an ideal candidate for use in protein labeling and detection.
In chemistry, MOB has been used in the synthesis of various organic compounds, including heterocyclic compounds. The unique structure of MOB makes it an ideal building block for the synthesis of complex organic molecules.
In medicine, MOB has been studied for its potential applications in cancer treatment. Studies have shown that MOB can inhibit the growth of cancer cells by targeting specific proteins and enzymes. MOB has also been studied for its potential applications in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-5-7-14(12-13)17-21-19(25-22-17)16-9-4-3-8-15(16)18(23)20-10-11-24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOFCGTUDRHHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)
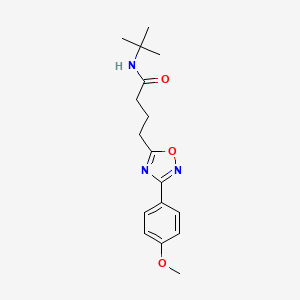
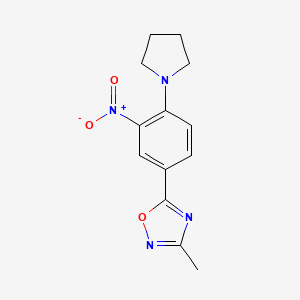
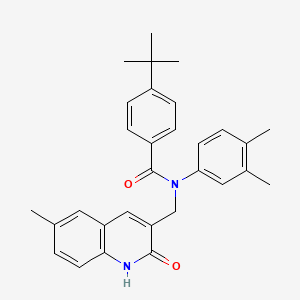


![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
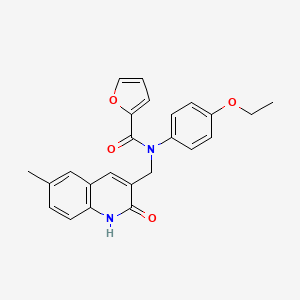
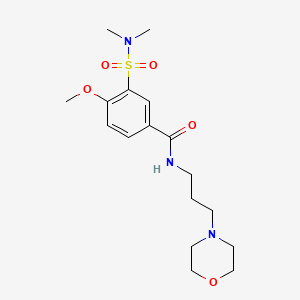
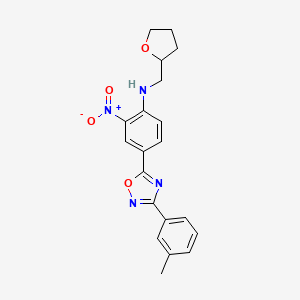

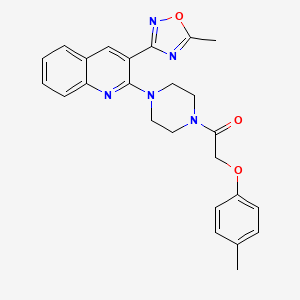
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)
